Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
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Overview
Description
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is an organic compound with the molecular formula C14H21BrO2Si and a molecular weight of 329.3 g/mol. This compound has garnered significant interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves the bromination of a precursor compound followed by the introduction of the silyl ether group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The silyl ether group is introduced using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
Scientific Research Applications
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- involves its interaction with specific molecular targets. The bromine atom and the silyl ether group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the silyl ether group.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Contains a methyl group instead of the silyl ether group.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Lacks the bromine atom and the silyl ether group .
Uniqueness
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is unique due to the presence of both the bromine atom and the silyl ether group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPTJRQSPGZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459622 |
Source
|
Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157610-58-7 |
Source
|
Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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